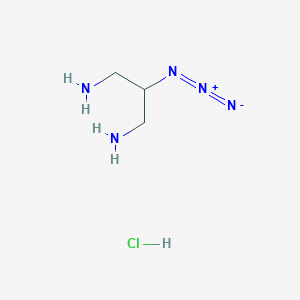

2-Azidopropane-1,3-diamine 2HCl

Beschreibung

Eigenschaften

IUPAC Name |

2-azidopropane-1,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N5.ClH/c4-1-3(2-5)7-8-6;/h3H,1-2,4-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVCDVDQGUFAOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN)N=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nitropropanol Derivative Pathway

A widely documented method begins with 2-nitro-2-methylpropanol, as outlined in patent literature. The synthesis proceeds through three stages:

-

Sulfonylation : 2-Nitro-2-methylpropanol reacts with sulfonyl chlorides (e.g., TsCl) to form 2-nitro-2-methylpropanesulfonyl esters.

-

Azide Introduction : The sulfonate intermediate undergoes nucleophilic displacement with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF), yielding 2-nitro-2-methyl-2-azidopropane.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (LiAlH₄) converts the nitro and azide groups to amines, producing 2-azidopropane-1,3-diamine.

Key Optimization :

-

Solvent Choice : DMF enhances NaN₃ reactivity but requires anhydrous conditions to prevent hydrolysis.

-

Safety : Azide intermediates are thermally unstable; reactions are conducted below 40°C.

Direct Azidation of Diamine Precursors

Hydrazine-Mediated Azidation

This approach modifies 1,3-diaminopropane derivatives. For example, 2-chloro-1,3-dimethylimidazolinium chloride (CDMC) reacts with hydrazine monohydrate in acetonitrile to form 2-hydrazino-1,3-dimethylimidazolinium chloride (HDMC). Subsequent nitrosation with NaNO₂ under acidic conditions (HCl) introduces the azide group, yielding 2-azido-1,3-dimethylimidazolinium chloride (ADMC).

Reaction Conditions :

Diazo Transfer Reagents

15N-labeled analogs employ 2-azido-1,3-dimethylimidazolinium salts as diazo-transfer reagents. HDMC reacts with Na15NO₂ in H₂O/HPF₆, producing α- and γ-15N-labeled azides in near-quantitative yield.

Acidification to Dihydrochloride Salt

The free base 2-azidopropane-1,3-diamine is treated with hydrochloric acid (HCl) in ethanol or aqueous solution, forming the dihydrochloride salt.

Procedure :

-

The diamine is dissolved in ethanol, and concentrated HCl is added dropwise at 0°C.

-

The mixture is stirred for 1–2 hours, then concentrated under reduced pressure.

-

Crystallization from ethanol/ether yields this compound as a white solid.

Purity Control :

-

NMR Analysis : δ 3.0–3.5 ppm (m, CH₂NH₃⁺), δ 1.8–2.2 ppm (m, CH₂N₃).

-

Elemental Analysis : Matches theoretical values for C₃H₁₁Cl₂N₅.

Alternative Methods: Click Chemistry Approaches

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While primarily used for functionalization, CuAAC enables modular synthesis of azide-bearing complexes. For example, cis-[Pt(2-azidopropane-1,3-diamine)(CBDCA)] is prepared by reacting platinum precursors with pre-formed azido-diamine ligands.

Conditions :

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitropropanol Pathway | 2-Nitro-2-methylpropanol | NaN₃, LiAlH₄ | 60–75 | Scalable, cost-effective | Multi-step, explosive intermediates |

| Direct Azidation | CDMC | Hydrazine, NaNO₂, HCl | 85–95 | High purity, minimal byproducts | Requires specialized precursors |

| Click Chemistry | Pre-formed diamine | CuSO₄, sodium ascorbate | 70–85 | Modular, functionalization-friendly | Low atom economy |

Safety Notes :

Analyse Chemischer Reaktionen

Types of Reactions

2-Azidopropane-1,3-diamine 2HCl undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.

Reduction: Hydrogen gas or lithium aluminum hydride in an inert atmosphere.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

Triazoles: Formed through click chemistry reactions.

Amines: Resulting from the reduction of the azide group.

Oxides: Produced through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

2-Azidopropane-1,3-diamine 2HCl has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Azidopropane-1,3-diamine 2HCl primarily involves its azide group, which can participate in click chemistry reactions. The azide group reacts with alkynes to form stable triazole rings, facilitating the conjugation of various molecules . This property is exploited in drug delivery systems and bioconjugation techniques to target specific molecular pathways .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data

Antitumor Activity of Platinum Complexes

Click Chemistry Performance

Biologische Aktivität

2-Azidopropane-1,3-diamine 2HCl, also known as N3-DAP-BOC when protected, is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, particularly in the context of anticancer therapies.

Chemical Structure and Properties

This compound has the molecular formula C3H9N5·2HCl and features an azide functional group that is known for its reactivity in click chemistry applications. The compound's structure can be summarized as follows:

- Molecular Formula : C3H9N5·2HCl

- Molecular Weight : 173.04 g/mol

- IUPAC Name : 2-Azidopropane-1,3-diamine

Mechanisms of Biological Activity

The biological activity of 2-Azidopropane-1,3-diamine primarily stems from its ability to participate in various chemical reactions, particularly through azide-alkyne cycloaddition reactions. This property makes it a valuable building block for synthesizing more complex molecules, including potential anticancer agents.

Anticancer Properties

Research has indicated that derivatives of 2-Azidopropane-1,3-diamine can be conjugated with platinum-based drugs to enhance their efficacy against cancer cells. A study demonstrated that polymers containing this compound exhibited significant binding to DNA and showed promising cytotoxic effects against ovarian cancer cell lines (OVCAR-3) . The conjugation efficiencies of these polymers were notably high, suggesting effective drug delivery mechanisms.

| Polymer Type | Conjugation Efficiency | Cytotoxicity (IC50) |

|---|---|---|

| Statistical Copolymer | >80% | Low μM range |

| Block Copolymer | ~40% | Moderate μM range |

Case Studies and Research Findings

- Polymer Conjugates : A study focused on the synthesis of macromolecular platinum drugs using 2-Azidopropane-1,3-diamine as a ligand. The resulting copolymers demonstrated enhanced DNA binding capabilities and increased cytotoxic effects compared to free platinum drugs .

- Toxicity Studies : Further investigations into the toxicity profiles of these polymer-drug conjugates revealed that while they were effective against cancer cell lines, their stability and cellular uptake require additional research to optimize therapeutic outcomes .

- Click Chemistry Applications : The azide functionality allows for straightforward incorporation into various chemical scaffolds through click chemistry, facilitating the development of targeted therapies that could potentially minimize side effects associated with traditional chemotherapeutics .

Q & A

Q. What are the standard synthetic routes for preparing 2-Azidopropane-1,3-diamine 2HCl, and how is its purity validated?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in the preparation of platinum complexes. For example, cis-[Pt(2-azidopropane-1,3-diamine)(CBDCA)] is synthesized via a three-step procedure starting from K₂PtCl₄, with the azide-modified ligand introduced in the final step . Purity (>95%) is validated using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and ¹⁹⁵Pt-NMR for platinum-containing derivatives .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Organic azides are inherently hazardous due to potential explosive decomposition. Safety protocols include adherence to the (NC + NO)/NN ≥ 3 rule to minimize instability risks. Handling should occur in fume hoods with personal protective equipment (PPE), including flame-resistant lab coats and face shields. Storage recommendations include -20°C for powders and -80°C for solvent solutions to prevent degradation .

Q. How is this compound characterized structurally and functionally in drug design?

Structural characterization relies on NMR (¹H, ¹³C, ¹⁹⁵Pt), FT-IR, and HRMS. Functional validation in drug design includes its incorporation into triplex-forming oligonucleotides (TFOs) for DNA targeting, where the azide group enables click chemistry conjugation with platinum agents like Pt–N3-Carbo. This enhances DNA crosslinking and stabilization .

Advanced Research Questions

Q. How does this compound contribute to the development of PROTACs (Proteolysis-Targeting Chimeras)?

The azide moiety facilitates conjugation via CuAAC to CRBN E3 ligase ligands (e.g., pomalidomide) and platinum warheads, forming metallo-PROTACs. These complexes enable targeted protein degradation by bridging target proteins to ubiquitination machinery. For example, Pt-PROTACs degrade selenoproteins effectively, validated by cellular assays and proteomic analysis .

Q. What methodological challenges arise when incorporating this compound into nucleic acid probes, and how are they addressed?

Challenges include maintaining oligonucleotide stability during click chemistry conjugation and avoiding azide decomposition. Solutions involve using AP-C3-dT nucleobases to anchor the platinum-azide complex, enhancing triplex DNA binding. Thermal melting analysis and PAGE electrophoresis are used to confirm probe integrity and binding efficacy .

Q. How do pH and solvent conditions affect the stability and reactivity of this compound in supramolecular assemblies?

In cucurbituril-based systems, pH-triggered dethreading-rethreading dynamics can destabilize azide-containing complexes. Stability is assessed via NMR in D₂O with DSS calibration and MALDI-TOF MS. For example, bistable behavior in CB6 complexes requires pH optimization to maintain azide functionality .

Data Contradiction and Troubleshooting

Q. Conflicting reports exist on the solubility of this compound in aqueous vs. organic solvents. How should researchers resolve this?

Discrepancies arise from solvent purity and azide hydration states. Methodologically, solubility should be tested in degassed DMSO, followed by dilution in PBS or ethanol. For in vivo studies, formulations like 5% DMSO + 40% PEG300 + 5% Tween-80 in saline are recommended to enhance solubility while avoiding precipitation .

Q. Why do some studies report shorter shelf lives for this compound despite recommended storage conditions?

Degradation is accelerated by trace metals or light exposure. Solutions include adding chelating agents (e.g., EDTA) to solvent stocks and using amber vials. Regular HPLC monitoring of azide integrity is advised, with disposal thresholds set at >10% impurity .

Methodological Optimization

Q. What strategies improve the yield of CuAAC reactions involving this compound?

Optimize copper catalyst concentration (e.g., 1-5 mol% CuI), use inert atmospheres (argon), and employ microwave-assisted synthesis to reduce reaction times. For example, coupling with ethynylestradiol achieves >95% yield under microwave conditions .

Q. How can researchers mitigate nonspecific binding when using azide-functionalized platinum complexes in cellular assays?

Pre-blocking with bovine serum albumin (BSA) and competitive assays with free azide ligands reduce nonspecific interactions. Fluorescence quenching assays (e.g., SYBR Green I) validate target-specific DNA binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.